molecular formula C63H83N17O14 B1632629 Kisspeptin-10 CAS No. 374675-21-5

Kisspeptin-10

Numéro de catalogue: B1632629
Numéro CAS: 374675-21-5
Poids moléculaire: 1302.4 g/mol
Clé InChI: RITKWYDZSSQNJI-INXYWQKQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Kisspeptin-10 is a decapeptide derived from the primary translation product of the Kiss1 gene. It is the shortest biologically active form of kisspeptin and plays a crucial role in regulating the hypothalamic-pituitary-gonadal axis. This compound is involved in various physiological processes, including puberty, reproduction, and vasoconstriction .

Applications De Recherche Scientifique

Hormonal Regulation and Reproductive Health

Kp-10 is a potent stimulator of luteinizing hormone (LH) secretion, playing a critical role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.

Stimulation of LH Secretion

Research indicates that Kp-10 effectively induces LH release in both men and women. A study demonstrated that intravenous administration of Kp-10 resulted in a rapid increase in LH levels, with peak concentrations observed within 30 to 45 minutes post-injection. The maximum LH stimulation was achieved with a 1 μg/kg bolus dose, showing a clear dose-dependent response . Continuous infusion of Kp-10 has also been shown to sustain elevated LH concentrations over extended periods, highlighting its potential for clinical applications in managing reproductive disorders .

Effects on Testosterone Levels

Kp-10 not only stimulates LH but also influences testosterone levels. In studies involving continuous infusion, Kp-10 increased testosterone levels alongside LH pulse frequency and size, suggesting its utility in treating conditions related to low testosterone .

Predictive Role in Fetal Development

Recent studies have explored the role of Kp-10 as a biomarker for fetal growth restriction (FGR) in pregnancies complicated by preeclampsia (PE).

Case Study Findings

A study evaluating serum levels of Kp-10 found significant differences between healthy controls and patients with early-onset and late-onset PE-FGR cases. The odds ratios indicated that higher serum levels of Kp-10 were associated with increased risk for FGR, thus positioning Kp-10 as a potential predictive biomarker for monitoring fetal health .

GroupsOdds Ratio95% CIp-value
Controls3.041.37–4.7650.0001
Early-onset PE-FGR2.181.06–4.080.0001
Late-onset PE-FGRReference

Treatment of Reproductive Disorders

The kisspeptin system shows promise for treating various reproductive disorders, including hypogonadism and infertility. Kp-10's ability to stimulate gonadotropin release makes it a candidate for therapeutic interventions aimed at restoring normal reproductive function .

Angiogenesis Inhibition

Kp-10 has also been investigated for its anti-angiogenic properties, particularly in placental tissues. Studies indicate that Kp-10 can inhibit new vessel sprouting from placental arteries, which may have implications for managing conditions like PE where abnormal angiogenesis is a factor .

Future Directions and Research Needs

While the current findings on Kp-10 are promising, further research is necessary to fully elucidate its mechanisms and broaden its applications:

  • Longitudinal Studies: More extensive longitudinal studies are needed to confirm the predictive value of Kp-10 in fetal development.
  • Clinical Trials: Randomized clinical trials should be conducted to evaluate the efficacy of Kp-10 in therapeutic settings for reproductive health.
  • Mechanistic Studies: Further mechanistic studies are essential to understand how Kp-10 interacts with various biological pathways involved in reproduction and angiogenesis.

Mécanisme D'action

Target of Action

Kisspeptin-10, a neuropeptide, primarily targets the GPR54 receptors in the brain . These receptors play a crucial role in stimulating the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus . GnRH, in turn, triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland .

Mode of Action

This compound interacts with its targets, the GPR54 receptors, to stimulate the secretion of GnRH . This interaction results in a cascade of hormonal changes. The increased GnRH secretion triggers the release of LH and FSH from the pituitary gland . These hormones then act on the gonads, leading to an increase in sex hormone production .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the hypothalamic-pituitary-gonadal axis . This compound stimulates the release of GnRH from the hypothalamus . This GnRH then triggers the pituitary gland to release LH and FSH . These hormones act on the gonads, leading to increased production of sex hormones .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound is administered as a subcutaneous injection and its effects can be observed for 24 hours after the initial injection .

Result of Action

The primary result of this compound’s action is the stimulation of LH and FSH secretion, which leads to increased sex hormone production . This can result in various molecular and cellular effects, including the regulation of reproductive processes and puberty . In men, this compound has been shown to potently evoke LH secretion and increase testosterone levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the hypothalamic-pituitary-gonadal axis, which this compound influences, is known to be sensitive to changes in the body’s internal environment, such as levels of sex hormones . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Kisspeptin-10 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage and distribution .

Analyse Des Réactions Chimiques

Types of Reactions

Kisspeptin-10 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include oxidized or reduced forms of this compound and various analogs with substituted amino acids .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Kisspeptin-10 is unique due to its shorter length, which allows for more efficient synthesis and potentially different pharmacokinetic properties. Its ability to potently stimulate GnRH release makes it a valuable tool in reproductive health research and potential therapeutic applications .

Activité Biologique

Kisspeptin-10 (KP-10) is a decapeptide derived from the KISS1 gene and plays a crucial role in the regulation of the reproductive axis. It acts primarily by stimulating the release of gonadotropin-releasing hormone (GnRH), which subsequently triggers the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This cascade is fundamental for normal reproductive function, including puberty onset and fertility.

This compound functions through its receptor, KISS1R (also known as GPR54), which is a G protein-coupled receptor. Activation of KISS1R by KP-10 leads to increased intracellular calcium levels and activation of signaling pathways that stimulate GnRH neurons in the hypothalamus.

Stimulation of Gonadotropin Secretion

Research has consistently shown that KP-10 is a potent stimulator of LH secretion. A study demonstrated that intravenous administration of KP-10 resulted in a significant, dose-dependent increase in serum LH levels in both animal models and human subjects.

Table 1: Dose-Response Effects of this compound on LH Secretion

Dose (μg/kg)LH Level (IU/L)Time to Peak (min)Significance
112.4 ± 1.730P < 0.05
313.6 ± 1.730P < 0.05
4 (infusion)20.9 ± 4.9SustainedP < 0.05

This table summarizes findings from various studies indicating that KP-10 administration leads to increased LH levels, with peak concentrations observed shortly after administration.

Electrophysiological Effects

This compound also influences the electrophysiological activity of GnRH neurons. In studies involving ovariectomized rats, KP-10 administration resulted in enhanced electrical activity in hypothalamic regions associated with GnRH release, indicating its role in modulating GnRH pulse generator activity .

This compound in Reproductive Disorders

This compound has been investigated for its potential therapeutic applications in reproductive disorders such as hypogonadotropic hypogonadism and delayed puberty. In clinical trials, KP-10 has been shown to effectively stimulate gonadotropin release in individuals with these conditions .

This compound and Fetal Growth Restriction

Recent studies have suggested that serum levels of KP-10 may serve as a biomarker for fetal growth restriction (FGR). In a cohort study, significantly lower levels of KP-10 were found in patients with late-onset FGR compared to healthy controls, indicating its potential role in fetal development monitoring .

Table 2: Serum this compound Levels in FGR Cases vs Controls

GroupSerum this compound Level (ng/mL)Odds Ratiop-value
Healthy ControlsHigh--
Early-Onset PE-FGRLow2.180.0001
Late-Onset PE-FGRReference--

This data highlights the potential diagnostic value of KP-10 in assessing fetal health during pregnancy.

Cardiovascular Effects

Emerging research indicates that this compound may also play a role in cardiovascular health by influencing collagen metabolism in cardiac fibroblasts. Studies have shown that KP-10 increases collagen content, which could have implications for cardiac remodeling and repair processes .

Tumor Suppression

This compound has been identified as a metastasis suppressor in certain cancer models, particularly melanoma. It inhibits angiogenesis by reducing endothelial cell migration and invasion, suggesting a potential role in cancer therapy .

Propriétés

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H83N17O14/c1-34(2)24-45(58(90)74-43(18-11-23-70-63(68)69)57(89)75-44(54(67)86)26-35-12-5-3-6-13-35)73-53(85)32-72-56(88)46(27-36-14-7-4-8-15-36)77-62(94)50(33-81)80-61(93)49(30-52(66)84)79-59(91)47(28-38-31-71-42-17-10-9-16-40(38)42)78-60(92)48(29-51(65)83)76-55(87)41(64)25-37-19-21-39(82)22-20-37/h3-10,12-17,19-22,31,34,41,43-50,71,81-82H,11,18,23-30,32-33,64H2,1-2H3,(H2,65,83)(H2,66,84)(H2,67,86)(H,72,88)(H,73,85)(H,74,90)(H,75,89)(H,76,87)(H,77,94)(H,78,92)(H,79,91)(H,80,93)(H4,68,69,70)/t41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITKWYDZSSQNJI-INXYWQKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H83N17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374675-21-5
Record name Kisspeptin-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374675215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kisspeptin-10
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kisspeptin-10
Reactant of Route 2
Reactant of Route 2
Kisspeptin-10
Reactant of Route 3
Reactant of Route 3
Kisspeptin-10
Reactant of Route 4
Reactant of Route 4
Kisspeptin-10
Reactant of Route 5
Reactant of Route 5
Kisspeptin-10
Reactant of Route 6
Reactant of Route 6
Kisspeptin-10

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.